5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one involves the reaction of appropriate pyrimidine derivatives with butyl and dimethylamino groups under controlled conditions. One of the documented methods includes the preparation by B. K. Snell et al., which involves specific reaction conditions and catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the fungicide .
Chemical Reactions Analysis
Types of Reactions
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a model compound in studying pyrimidine derivatives.
Biology: Investigated for its effects on fungal growth and metabolism.
Medicine: Explored for potential antifungal properties in clinical settings.
Industry: Utilized in the development of fungicides for agricultural use
Mechanism of Action
The compound exerts its effects by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption leads to the inability of the fungus to maintain cell integrity, ultimately causing cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
- 5-butyl-2-(dimethylamino)-6-methyl-4-pyrimidinol
- 2-dimethylamino-4-methyl-5-n-butyl-6-hydroxypyrimidine
Uniqueness
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one is unique due to its specific combination of butyl and dimethylamino groups, which confer high efficacy as a fungicide. Its systemic action and ability to inhibit ergosterol biosynthesis make it particularly effective against powdery mildew .
Properties
IUPAC Name |
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-5-6-7-9-8(2)12-11(14(3)4)13-10(9)15/h5-7H2,1-4H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXCRMKMMBYJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC(=NC1=O)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(NC(=NC1=O)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.